Diiodobis(triphenylphosphine)nicke

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

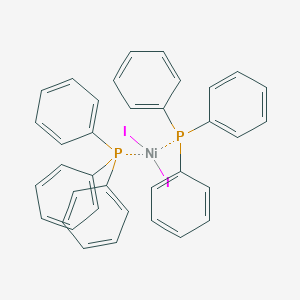

Diiodobis(triphenylphosphine)nickel is an organometallic compound with the chemical formula C36H30I2NiP2. It is a coordination complex where a nickel atom is bonded to two iodine atoms and two triphenylphosphine ligands. This compound is known for its applications in catalysis and organic synthesis.

Vorbereitungsmethoden

Diiodobis(triphenylphosphine)nickel can be synthesized through various methods. One common synthetic route involves the reaction of nickel(II) iodide with triphenylphosphine in a suitable solvent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation. The reaction can be represented as follows:

NiI2+2PPh3→NiI2(PPh3)2

The reaction is usually carried out in solvents like dichloromethane or toluene, and the product is isolated by filtration and recrystallization .

Analyse Chemischer Reaktionen

Diiodobis(triphenylphosphine)nickel undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

Reduction: It can be reduced to form lower oxidation state nickel species.

Substitution: The iodine atoms can be substituted with other ligands, such as halides or pseudohalides.

Carboxylation: It can catalyze the carboxylation of olefins and acetylenes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide sources. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Diiodobis(triphenylphosphine)nickel has several scientific research applications:

Wirkmechanismus

The mechanism by which diiodobis(triphenylphosphine)nickel exerts its effects involves the coordination of the nickel center with various substrates. The triphenylphosphine ligands stabilize the nickel center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the nickel center facilitates the addition of hydrogen to unsaturated substrates .

Vergleich Mit ähnlichen Verbindungen

Diiodobis(triphenylphosphine)nickel can be compared with other similar compounds, such as:

Dichlorobis(triphenylphosphine)nickel: This compound has chlorine atoms instead of iodine and exhibits different reactivity and catalytic properties.

Dibromobis(triphenylphosphine)nickel: Similar to the diiodo compound but with bromine atoms, it also shows distinct chemical behavior.

The uniqueness of diiodobis(triphenylphosphine)nickel lies in its specific reactivity patterns and the stability provided by the iodine ligands.

Biologische Aktivität

Diiodobis(triphenylphosphine)nickel(II) (abbreviated as DITPN) is a coordination compound with significant implications in both synthetic and biological chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₃₆H₃₀I₂NiP₂

- Molecular Weight : 837.08 g/mol

- Appearance : Brown-black powder

- Sensitivity : Sensitive to air and light

- CAS Number : 82308-17-6

Mechanisms of Biological Activity

DITPN primarily acts through its interactions with biological molecules, often as a catalyst in various biochemical reactions. The following sections detail its catalytic properties and biological implications.

Catalytic Activity

-

Carbon Monoxide Activation :

- DITPN has been shown to initiate reactions at relatively low temperatures (as low as 110°C) under carbon monoxide pressure, indicating its potential as a catalyst in organic synthesis and possibly in biological systems where CO plays a role .

- The compound demonstrates enhanced catalytic activity compared to other nickel-based catalysts, facilitating reactions across a broader range of conditions .

- Thermal Stability :

Anticancer Activity

Research has indicated that nickel complexes, including DITPN, exhibit cytotoxic effects against cancer cells. The mechanisms proposed include:

- Induction of Apoptosis : Nickel complexes can trigger apoptotic pathways in cancer cells, leading to programmed cell death. Studies have shown that certain nickel complexes can activate caspases, which are critical in the apoptosis process .

- Inhibition of Tumor Growth : In vitro studies suggest that DITPN can inhibit the proliferation of various cancer cell lines. This effect is likely due to its ability to interfere with cellular signaling pathways involved in growth and survival .

Interaction with Biological Molecules

DITPN's ability to form stable complexes with biomolecules may enhance its biological activity:

- Protein Binding : The coordination of DITPN with proteins can alter their function and stability, potentially leading to therapeutic effects or toxicity depending on the context .

- Metal Ion Transport : Nickel complexes are known to participate in metal ion transport within cells, which is essential for various enzymatic processes .

Case Studies and Research Findings

- Study on Catalytic Efficiency :

-

Cytotoxicity Evaluation :

- In vitro assays demonstrated that DITPN exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications. The study highlighted the compound's potential as an anticancer agent by promoting apoptosis in treated cells .

- Mechanistic Insights :

Eigenschaften

IUPAC Name |

diiodonickel;triphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXNPPNNEDIAJL-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30I2NiP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.